

The Impact of CD80 Inhibition on Cytokine Profiles: A Technical Overview

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Compound of Interest		
Compound Name:	CD80-IN-3	
Cat. No.:	B3052932	Get Quote

Disclaimer: Information regarding a specific molecule designated "CD80-IN-3" is not publicly available within the provided search results. This guide, therefore, provides a comprehensive technical overview of the anticipated impact of a hypothetical CD80 inhibitor on cytokine profiles, based on the well-established role of the CD80 costimulatory molecule in immune regulation.

Introduction

CD80 (also known as B7-1) is a crucial costimulatory molecule expressed on the surface of antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages.[1] Its interaction with the CD28 receptor on T-cells provides a critical second signal, alongside the T-cell receptor (TCR) engagement with the major histocompatibility complex (MHC), for full T-cell activation, proliferation, and effector function.[1][2][3] Conversely, CD80 can also bind to the inhibitory receptor CTLA-4 (CD152), which dampens the immune response.[2][3] Given its central role in modulating T-cell activity, CD80 has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases and cancer.[1][3][4]

This technical guide explores the mechanistic basis of CD80-mediated signaling and the consequential impact of its inhibition on the production of key cytokines. It is intended for researchers, scientists, and drug development professionals engaged in immunology and immunotherapy research.

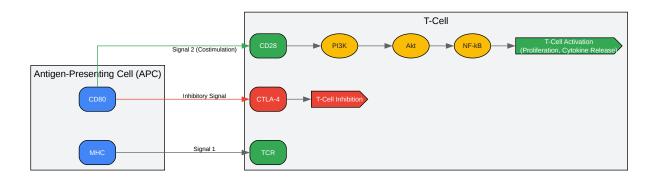
Core Signaling Pathways



The interaction of CD80 with its ligands, CD28 and CTLA-4, on T-cells initiates distinct downstream signaling cascades that ultimately shape the nature and magnitude of the immune response.

- CD80-CD28 Costimulatory Pathway: Engagement of CD28 by CD80 on an APC triggers the activation of several intracellular signaling pathways within the T-cell. This includes the activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt and subsequently NF-κB.[4][5] This cascade promotes T-cell survival, proliferation, and the production of a wide array of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[2]
- CD80-CTLA-4 Inhibitory Pathway: CTLA-4 has a higher binding affinity for CD80 than CD28
 and delivers an inhibitory signal to the T-cell.[4] This interaction counteracts the effects of
 CD28 signaling, leading to a reduction in T-cell activation and proliferation. The suppressive
 effects of CTLA-4 are crucial for maintaining immune homeostasis and preventing
 autoimmunity.[2][3]

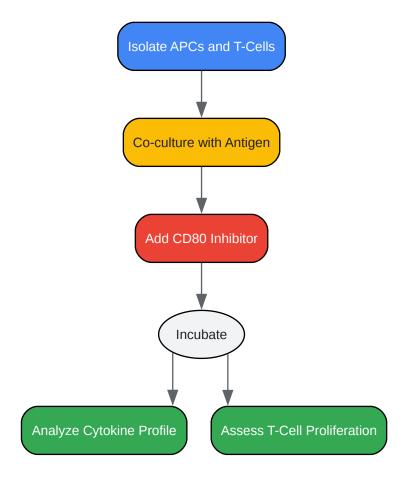
Below are Graphviz diagrams illustrating these key signaling pathways and a typical experimental workflow for evaluating a CD80 inhibitor.



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Caption: CD80 Signaling Pathways



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